

Application of Choline Lactate in Cell Culture Media

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Compound of Interest		
Compound Name:	Choline lactate	
Cat. No.:	B15125037	Get Quote

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Application Notes

Introduction

Choline and lactate are two critical components in mammalian cell culture, playing distinct yet interconnected roles in cellular metabolism, growth, and productivity. Choline is an essential nutrient for the synthesis of phosphatidylcholine, a major component of cell membranes, and serves as a precursor for the neurotransmitter acetylcholine and the methyl donor betaine.[1][2] Lactate, historically considered a waste byproduct of glycolysis, is now recognized as a vital alternative energy source that can fuel the tricarboxylic acid (TCA) cycle.[3][4][5] The use of **choline lactate** as a single entity in cell culture media offers a novel approach to simultaneously supplement a key structural component and a valuable energy substrate, potentially leading to enhanced cell performance and streamlined bioprocesses.

Mechanism of Action & Potential Benefits

Choline is actively transported into the cell and is primarily metabolized through the Kennedy pathway to synthesize phosphatidylcholine, which is crucial for membrane integrity, signal transduction, and cell proliferation.[2][6] Adequate choline levels have been shown to enhance cell growth and monoclonal antibody (mAb) production in Chinese Hamster Ovary (CHO) cells. [7][8] Choline limitation, conversely, can lead to decreased cell viability and lower product titers. [7]

Methodological & Application





Lactate can be transported into the mitochondria and converted to pyruvate, which then enters the TCA cycle to generate ATP.[3][4] This metabolic flexibility allows cells to utilize lactate as an energy source, particularly when glucose becomes limited.[9][10] Feeding lactate to cell cultures can also help to control and reduce the accumulation of ammonia, another inhibitory byproduct.[9][10] High concentrations of lactate, however, can be inhibitory to cell growth.[11]

The synergistic application of **choline lactate** could therefore:

- Enhance Cell Growth and Viability: By providing both a crucial membrane building block and an alternative energy source.
- Improve Protein Production: Optimal choline levels are linked to higher mAb titers, and efficient energy metabolism supported by lactate can further boost productivity.[7][13]
- Streamline Media Formulation: Combining two beneficial components into one salt simplifies
 media preparation and reduces osmolality contributions compared to adding choline chloride
 and sodium lactate separately.
- Metabolic Control: The lactate component can be used as a tool to influence cellular metabolism, potentially shifting cells towards a more efficient phenotype and reducing the accumulation of inhibitory waste products.[9][10]

Target Applications

The use of **choline lactate** is particularly relevant for:

- High-density fed-batch cultures of CHO cells: To support high viable cell densities and maximize mAb or recombinant protein production.
- Hybridoma cell cultures: Where lactate metabolism and nutrient availability are critical for antibody production.[14][15]
- Perfusion systems: Where efficient nutrient utilization and waste management are paramount.



• Chemically defined media development: To create more robust and efficient media formulations.

Data Presentation

Table 1: Effect of Choline Chloride Concentration on CHO Cell Culture Performance

Choline Enrichment	Peak Viable Cell Density (x 10^7 cells/mL)	Viability at 358h (%)	mAb Titer (g/L)	Reference
1x	~1.8	43.7	~5.5	[7][16]
2x	~1.8	55.0	6.4	[7][16]
4x	~1.8	56.4	6.4	[7][16]

Table 2: Effect of Lactate Concentration on Mammalian Cell Culture

Cell Line	Lactate Concentration (mM)	Observed Effect	Reference
Hybridoma	33	37% reduction in specific growth rate, 2.6-fold increase in specific antibody production rate.	[17]
Hybridoma	55	50% reduction in specific growth rate.	[15]
СНО	> 40	Severe growth impairment.	[11]
СНО	90	Inhibition of cell growth.	[12]
Hybridoma	up to 22	Stimulation of cell growth.	[15]



Experimental Protocols

Protocol 1: Evaluation of Choline Lactate in a Fed-Batch CHO Cell Culture

- 1. Objective: To determine the optimal concentration of **choline lactate** for maximizing viable cell density, viability, and monoclonal antibody (mAb) titer in a fed-batch culture of a mAb-producing CHO cell line.
- 2. Materials:
- · mAb-producing CHO cell line
- Basal cell culture medium (chemically defined)
- Feed medium (chemically defined)
- Choline lactate solution (sterile, stock concentration to be determined based on desired final concentrations)
- Shake flasks or benchtop bioreactors
- Cell counter (e.g., hemocytometer with trypan blue or automated cell counter)
- Analytics for metabolite and mAb titer determination (e.g., HPLC, SEC)[18]
- Sterile pipettes, tubes, and other cell culture consumables
- 3. Experimental Setup:
- Prepare basal and feed media. The control group will use the standard media formulation.
- Prepare experimental groups with varying concentrations of choline lactate added to the feed medium. Suggested starting concentrations for the lactate component could range from 10 mM to 40 mM, based on literature. The choline concentration can be matched to the optimal levels found for choline chloride (e.g., corresponding to 2x and 4x enrichment).[7]
- Inoculate shake flasks or bioreactors at a seeding density of, for example, 1 x 10⁶ viable cells/mL.



- Incubate under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
- Initiate the feeding strategy on a predetermined day (e.g., day 3) and continue as per the process protocol.
- 4. Sampling and Analysis:
- Collect samples daily or every other day.
- Measure viable cell density and viability using a cell counter and trypan blue exclusion.[19]
 [20]
- Analyze supernatant for glucose, lactate, glutamine, and ammonia concentrations.
- Determine mAb titer using an appropriate method such as Protein A HPLC or SEC.[18]
- 5. Data Analysis:
- Plot viable cell density, viability, and mAb titer over time for each condition.
- Calculate specific growth rate and specific productivity.
- Compare the performance of the **choline lactate**-supplemented cultures to the control.

Protocol 2: Assessment of Cell Viability using MTT Assay

- 1. Objective: To assess the cytotoxicity or impact on cell proliferation of different concentrations of **choline lactate**.
- 2. Materials:
- Adherent or suspension cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- Choline lactate solutions of various concentrations



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader
- 3. Procedure:
- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight (for adherent cells).
- Remove the medium and replace it with fresh medium containing different concentrations of **choline lactate**. Include a vehicle control (medium only).
- Incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Remove the medium and add 100-200 μL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
- 4. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Calculate the percentage of cell viability for each concentration relative to the control (untreated cells).
- Plot cell viability against the concentration of choline lactate.

Visualizations

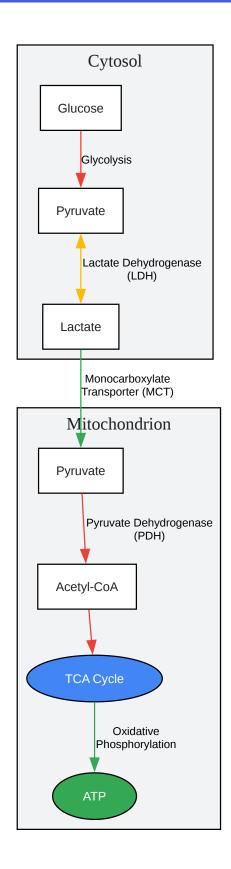




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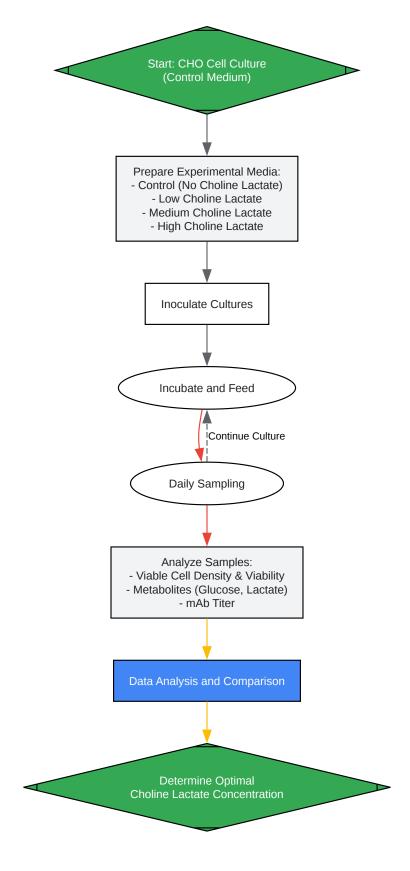




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Lactate Metabolism Pathway





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Experimental Workflow



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